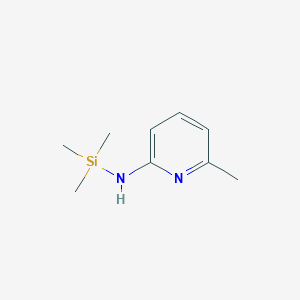
2-Pyridinamine, 6-methyl-N-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinamine, 6-methyl-N-(trimethylsilyl)- is a chemical compound with the molecular formula C9H16N2Si. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a trimethylsilyl group attached to the nitrogen atom, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 6-methyl-N-(trimethylsilyl)- typically involves the reaction of 2-pyridinamine, 6-methyl- with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
2-Pyridinamine, 6-methyl-+Trimethylsilyl chloride→2-Pyridinamine, 6-methyl-N-(trimethylsilyl)-+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 6-methyl-N-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine form.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridinamine derivatives.
Scientific Research Applications
2-Pyridinamine, 6-methyl-N-(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 6-methyl-N-(trimethylsilyl)- involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinamine, 6-methyl-: Lacks the trimethylsilyl group, resulting in different chemical properties.
2-Pyridinamine, N-methyl-: Contains a methyl group instead of a trimethylsilyl group, affecting its reactivity and applications.
Uniqueness
2-Pyridinamine, 6-methyl-N-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
114895-34-0 |
|---|---|
Molecular Formula |
C9H16N2Si |
Molecular Weight |
180.32 g/mol |
IUPAC Name |
6-methyl-N-trimethylsilylpyridin-2-amine |
InChI |
InChI=1S/C9H16N2Si/c1-8-6-5-7-9(10-8)11-12(2,3)4/h5-7H,1-4H3,(H,10,11) |
InChI Key |
ORPCEHRJQYAOKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


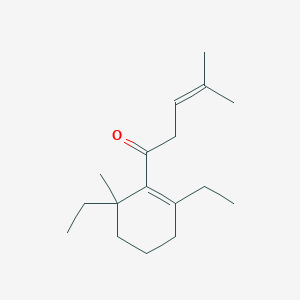
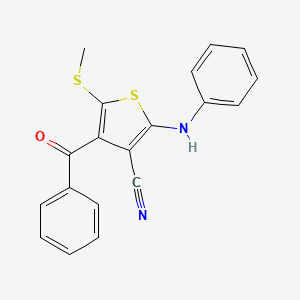

![Benzenesulfonamide, N-[2-(1H-indol-1-yl)ethyl]-4-methyl-](/img/structure/B14295174.png)
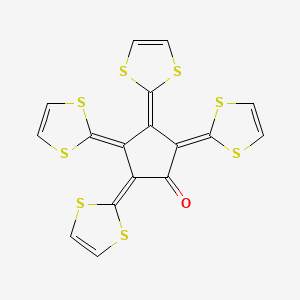
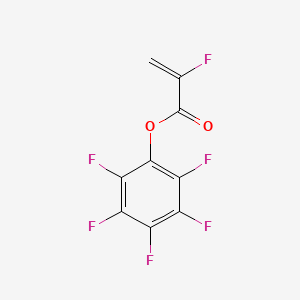
![Benzo[f]quinolin-7(4H)-one](/img/structure/B14295210.png)

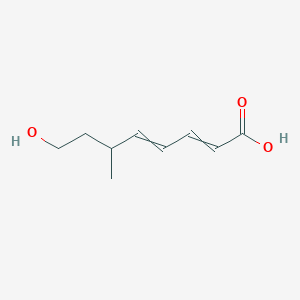
![4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane](/img/structure/B14295230.png)
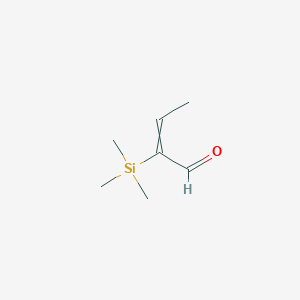
![N-[3-(4-Chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14295235.png)

![N~1~,N~3~-Bis(2-aminoethyl)-2-[(4-aminophenyl)methyl]propanediamide](/img/structure/B14295242.png)
